molecular formula C17H17FN2O3 B3012636 N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 899748-99-3

N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B3012636
CAS No.: 899748-99-3
M. Wt: 316.332
InChI Key: GLWVCTGBIFGEPW-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative with a molecular structure characterized by two distinct aromatic substituents: a 3-fluoro-4-methylphenyl group at the N1 position and a 3-methoxybenzyl group at the N2 position (Fig. 1). This compound has been investigated primarily in antiviral research, where it was synthesized as part of a broader effort to develop HIV-1 entry inhibitors targeting the CD4-binding site . Key physicochemical properties include a molecular weight of 434.18 g/mol (calculated) and a high HPLC purity of 96.1% . Its synthesis involves coupling of substituted aromatic amines with oxalyl chloride intermediates, yielding a diastereomeric mixture (1:1 ratio) with moderate efficiency (47% yield) .

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-11-6-7-13(9-15(11)18)20-17(22)16(21)19-10-12-4-3-5-14(8-12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWVCTGBIFGEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 3-fluoro-4-methylphenylamine with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of oxalyl chloride intermediate.

    Step 2: Reaction of oxalyl chloride with 3-fluoro-4-methylphenylamine to form the corresponding amide.

    Step 3: Coupling of the intermediate with 3-methoxybenzylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction: Formation of primary or secondary amines from the amide linkage.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The fluoro and methoxy substituents can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s conformation, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Antiviral Oxalamides

Compound Name Key Structural Features Biological Activity Yield/Purity Reference
This compound (Compound 38) N1: 3-fluoro-4-methylphenyl; N2: 3-methoxybenzyl; thiazole-piperidine hybrid HIV-1 entry inhibition; targets CD4-binding site 47% yield (1:1 diastereomers); 96.1%
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14) N1: 4-chlorophenyl; N2: thiazole-pyrrolidine hybrid with hydroxymethyl substituent Antiviral activity (unspecified HIV target) 39% yield; 93.2% purity
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15) N1: 4-chlorophenyl; N2: thiazole-pyrrolidine hybrid with hydroxyethyl substituent Enhanced antiviral potency compared to Compound 14 53% yield; 95.0% purity

Key Findings :

  • The 3-methoxybenzyl substituent in Compound 38 may improve metabolic stability compared to the thiazole-pyrrolidine hybrids in Compounds 14 and 15, which feature polar hydroxyalkyl groups .

CYP4F11-Activated Inhibitors

Compound Name Key Structural Features Biological Activity Yield/Purity Reference
N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28) N1: 3-chloro-4-fluorophenyl; N2: 4-methoxyphenethyl Stearoyl-CoA desaturase (SCD) inhibition via CYP4F11 activation 64% yield
N1-(3-chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 29) N1: 3-chloro-4-methylphenyl; N2: 4-methoxyphenethyl Similar SCD inhibition; reduced halogenation may alter metabolic stability Yield not reported

Key Findings :

  • Replacing the 3-fluoro-4-methylphenyl group (Compound 38) with 3-chloro-4-fluorophenyl (Compound 28) introduces stronger electron-withdrawing effects, which could influence enzyme binding .
  • The 4-methoxyphenethyl group in Compounds 28 and 29 differs from the 3-methoxybenzyl group in Compound 38, suggesting divergent pharmacokinetic profiles due to alkyl chain length and substitution patterns .

Umami Flavoring Oxalamides

Compound Name Key Structural Features Application/Toxicity Regulatory Status Reference
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-dimethoxybenzyl; N2: pyridinylethyl Umami flavor enhancer; replaces monosodium glutamate (MSG) Approved globally (FEMA 4233)
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide N1: 2-methoxy-4-methylbenzyl; N2: pyridinylethyl Structurally related to S336; similar flavoring properties Approved (FL-no. 16.101)

Key Findings :

  • Unlike the antiviral Compound 38, flavoring oxalamides prioritize low toxicity and high metabolic clearance.
  • The 3-methoxybenzyl group in Compound 38 contrasts with the 2,4-dimethoxybenzyl group in S336, highlighting how minor substituent changes drastically alter application (antiviral vs. flavoring) .

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H25FN2O3C_{22}H_{25}FN_{2}O_{3} and a molecular weight of approximately 384.4 g/mol. Its structure includes a fluorinated aromatic system and an oxalamide linkage, which contribute to its lipophilicity and biological activity. The presence of the methoxy group is also significant for enhancing its interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors, including neurokinin-1 receptors, which are involved in pain perception and anxiety regulation. This interaction could lead to therapeutic effects in conditions like depression and nausea.
  • Enzyme Inhibition : It may inhibit certain enzymes, modulating cellular activities such as proliferation and inflammation . The oxalamide linkage stabilizes the compound's conformation, facilitating these interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated groups have shown effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for related compounds suggest that modifications to the phenyl ring can enhance antimicrobial efficacy.

Anti-inflammatory Potential

The compound's anti-inflammatory activity has been investigated through various assays. Certain derivatives have demonstrated the ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses. Variations in substituents on the phenyl ring influence pro-/anti-inflammatory potential, indicating that this compound may similarly affect inflammatory pathways .

Synthesis and Production

The synthesis of this compound generally involves:

  • Preparation of Oxalyl Chloride : This intermediate is crucial for forming the oxalamide linkage.
  • Reaction with Amines : The reaction between 3-fluoro-4-methylphenylamine and 3-methoxybenzylamine occurs under anhydrous conditions to prevent hydrolysis, resulting in the final product.

Table 1: Synthesis Overview

StepDescription
1Prepare oxalyl chloride from oxalic acid.
2React oxalyl chloride with 3-fluoro-4-methylphenylamine to form an intermediate amide.
3Couple the intermediate with 3-methoxybenzylamine to yield this compound.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neurokinin Receptor Antagonism : In vitro studies show that this compound can effectively antagonize neurokinin receptors, providing insights into its possible use in treating anxiety-related disorders.
  • Antimicrobial Efficacy : Experimental data reveal that compounds with similar fluorinated structures exhibit promising antimicrobial activity against resistant bacterial strains, suggesting that this compound may possess similar properties .

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